molecular formula C5H4N4S2 B13127644 8-(disulfanyl)-7H-purine

8-(disulfanyl)-7H-purine

Cat. No.: B13127644
M. Wt: 184.2 g/mol
InChI Key: BXPYAAAGWGRPCV-UHFFFAOYSA-N
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Description

8-(Disulfanyl)-7H-purine is a compound of significant interest in the field of medicinal chemistry. It is characterized by the presence of two sulfur atoms attached to the purine ring, which imparts unique chemical and biological properties. This compound has been studied for its potential therapeutic applications, particularly in the treatment of thyroid disorders due to its antithyroid activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(disulfanyl)-7H-purine typically involves the introduction of disulfide groups into the purine ring. One common method is the reaction of purine derivatives with sulfur-containing reagents under controlled conditions. For example, the reaction of 7H-purine with disulfide reagents in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-(Disulfanyl)-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

8-(Disulfanyl)-7H-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(disulfanyl)-7H-purine involves its interaction with specific molecular targets. In the case of its antithyroid activity, the compound is believed to inhibit the enzyme thyroperoxidase, which is crucial for the synthesis of thyroid hormones. By forming stable complexes with iodine, it prevents the incorporation of iodine into thyroid hormones, thereby reducing their production .

Comparison with Similar Compounds

Uniqueness: 8-(Disulfanyl)-7H-purine is unique due to its specific structure, which allows it to form stable complexes with iodine more effectively than some other antithyroid compounds. This makes it a potent inhibitor of thyroid hormone synthesis and a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C5H4N4S2

Molecular Weight

184.2 g/mol

IUPAC Name

8-(disulfanyl)-7H-purine

InChI

InChI=1S/C5H4N4S2/c10-11-5-8-3-1-6-2-7-4(3)9-5/h1-2,10H,(H,6,7,8,9)

InChI Key

BXPYAAAGWGRPCV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)SS

Origin of Product

United States

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